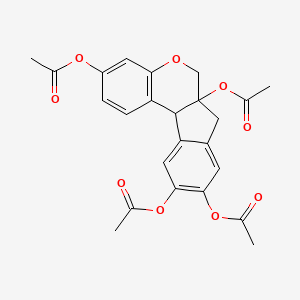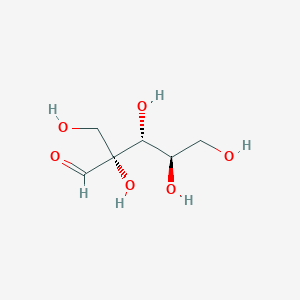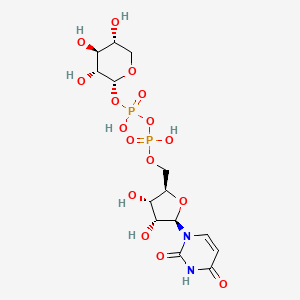
UDP-xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La UDP-alfa-D-xilosa es un azúcar nucleótido que juega un papel crucial en el metabolismo de varios organismos, incluidos animales, plantas, hongos y bacterias. Es un UDP-azúcar con alfa-xilosa como componente de azúcar. Este compuesto es esencial en el metabolismo del azúcar nucleótido y participa en la síntesis de glicoproteínas, polisacáridos y varios metabolitos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de UDP-alfa-D-xilosa está catalizada principalmente por las enzimas UDP-glucuronato descarboxilasa. Estas enzimas convierten el UDP-glucuronato en UDP-alfa-D-xilosa. En las plantas, este proceso se ve facilitado por diferentes isoformas unidas a la membrana y solubles de la UDP-glucuronato descarboxilasa . Las condiciones de reacción generalmente implican la presencia de estas enzimas en una solución tampón adecuada, a menudo a un pH de alrededor de 7.0 y una temperatura de 30 °C .
Métodos de producción industrial
La producción industrial de UDP-alfa-D-xilosa se puede lograr mediante métodos biotecnológicos. Un enfoque implica el uso de biocatalizadores quiméricos bifuncionales diseñados derivados de la galactoquinasa y la uridiltransferasa. Estos biocatalizadores facilitan la conversión de D-xilosa a UDP-alfa-D-xilosa, optimizando las condiciones de reacción como el pH y la temperatura para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
La UDP-alfa-D-xilosa experimenta varias reacciones químicas, que incluyen:
Descarboxilación: Conversión de UDP-glucuronato a UDP-alfa-D-xilosa.
Epimerización: Interconversión entre UDP-alfa-D-xilosa y otros nucleótidos de azúcar, como UDP-beta-L-arabinopiranosa.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen UDP-glucuronato y enzimas específicas como la UDP-glucuronato descarboxilasa y la UDP-xilosa 4-epimerasa. Las reacciones generalmente ocurren en condiciones suaves, como pH neutro y temperaturas moderadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen UDP-alfa-D-xilosa y otros nucleótidos de azúcar, como UDP-beta-L-arabinopiranosa .
Aplicaciones Científicas De Investigación
La UDP-alfa-D-xilosa tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como donante de azúcar en la síntesis de glicoproteínas y polisacáridos.
Medicina: Participa en la formación de xilósidos de grupos hidroxilo de seril en la síntesis de mucoproteínas.
Industria: Se utiliza en la producción de biofármacos, como la heparina y los glucosaminoglucanos.
Mecanismo De Acción
El mecanismo de acción de la UDP-alfa-D-xilosa implica su papel como donante de azúcar en varias vías biosintéticas. Se sintetiza a partir de UDP-glucuronato a través de una conversión catalítica de tres pasos que involucra pasos de oxidación, descarboxilación y reducción. La enzima UDP-xilosa sintasa facilita esta conversión al distorsionar el anillo de azúcar para promover la catálisis . La UDP-alfa-D-xilosa es luego utilizada por las xilosiltransferasas para transferir residuos de xilosa a moléculas receptoras, como proteínas y polisacáridos .
Comparación Con Compuestos Similares
La UDP-alfa-D-xilosa es similar a otros azúcares nucleótidos, como:
UDP-glucosa: Interviene en la síntesis de glucógeno y glicoproteínas.
UDP-galactosa: Se utiliza en la síntesis de lactosa y glicoproteínas.
UDP-glucuronato: Precursor para la síntesis de UDP-alfa-D-xilosa e involucrado en procesos de desintoxicación.
En comparación con estos compuestos, la UDP-alfa-D-xilosa es única en su papel en la síntesis de polisacáridos y glicoproteínas específicos, particularmente en plantas y ciertos microorganismos .
Propiedades
Número CAS |
3616-06-6 |
|---|---|
Fórmula molecular |
C14H20N2O16P2-2 |
Peso molecular |
534.26 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
Clave InChI |
DQQDLYVHOTZLOR-OCIMBMBZSA-L |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
melting_point |
144.5 °C |
| 3616-06-6 | |
Descripción física |
Solid |
Sinónimos |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



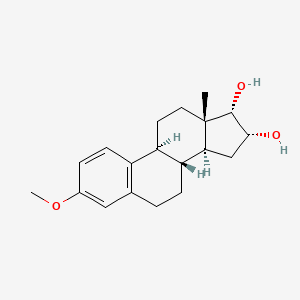
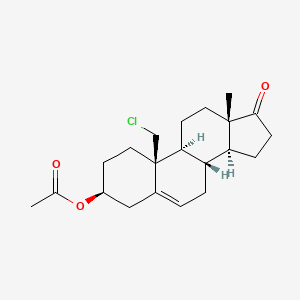
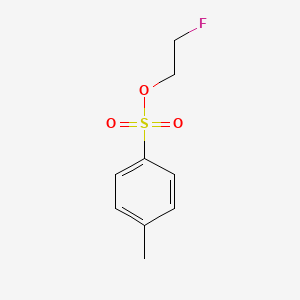


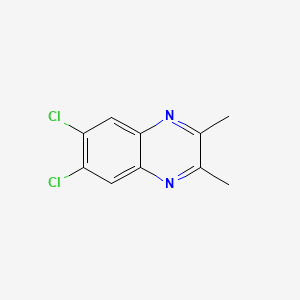
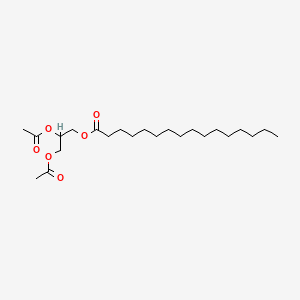
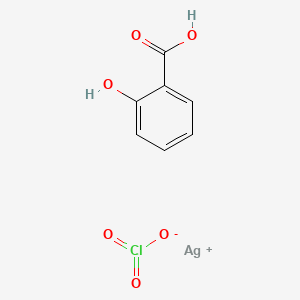

![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)

